molecular formula C5H10N2 B106811 2-(Isopropylamino)acetonitrile CAS No. 16728-80-6

2-(Isopropylamino)acetonitrile

Cat. No.: B106811
CAS No.: 16728-80-6
M. Wt: 98.15 g/mol
InChI Key: KCMLHEAFFIUPAW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)acetonitrile: is an organic compound with the molecular formula C5H10N2 . It is a nitrile derivative that contains an isopropylamino group attached to the acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)acetonitrile can be achieved through several methods. One common approach involves the reaction of acetonitrile with isopropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures efficient production with minimal by-products. The compound is often purified through distillation or recrystallization to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylamino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Isopropylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)acetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The isopropylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 2-(Methylamino)acetonitrile
  • 2-(Ethylamino)acetonitrile
  • 2-(Propylamino)acetonitrile

Comparison: 2-(Isopropylamino)acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, and propyl analogs. The isopropyl group also influences the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(propan-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2)7-4-3-6/h5,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMLHEAFFIUPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380949
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-80-6
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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